N-(3-METHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE N-(3-METHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Brand Name: Vulcanchem
CAS No.: 866871-29-6
VCID: VC5577630
InChI: InChI=1S/C23H19N5O3S/c1-15-10-12-18(13-11-15)32(29,30)23-22-25-21(24-16-6-5-7-17(14-16)31-2)19-8-3-4-9-20(19)28(22)27-26-23/h3-14H,1-2H3,(H,24,25)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=CC=C5)OC
Molecular Formula: C23H19N5O3S
Molecular Weight: 445.5

N-(3-METHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

CAS No.: 866871-29-6

Cat. No.: VC5577630

Molecular Formula: C23H19N5O3S

Molecular Weight: 445.5

* For research use only. Not for human or veterinary use.

N-(3-METHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE - 866871-29-6

Specification

CAS No. 866871-29-6
Molecular Formula C23H19N5O3S
Molecular Weight 445.5
IUPAC Name N-(3-methoxyphenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Standard InChI InChI=1S/C23H19N5O3S/c1-15-10-12-18(13-11-15)32(29,30)23-22-25-21(24-16-6-5-7-17(14-16)31-2)19-8-3-4-9-20(19)28(22)27-26-23/h3-14H,1-2H3,(H,24,25)
Standard InChI Key LVYKEXKSHHGYPW-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=CC=C5)OC

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a fused triazolo[1,5-a]quinazoline system, with a triazole ring (positions 1–3) condensed to a quinazoline scaffold (positions 5–10). Key substituents include:

  • 3-Methoxyphenylamine at position 5, contributing electron-donating effects via the methoxy (–OCH₃) group.

  • 4-Methylbenzenesulfonyl moiety at position 3, introducing steric bulk and sulfone-mediated polarity .

The IUPAC name reflects this arrangement: N-(3-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]- triazolo[1,5-a]quinazolin-5-amine.

Comparative Structural Analysis

Compared to analogs like 3-(4-methylbenzenesulfonyl)-N,N-bis(2-methylpropyl)-[1, triazolo[1,5-a]quinazolin-5-amine (E694-0015) , the absence of branched alkyl groups in the subject compound reduces logP (predicted ~5.8 vs. 6.1 for E694-0015), suggesting improved aqueous solubility. The 3-methoxyphenyl group may enhance target binding affinity over simpler aryl substituents due to increased π-π stacking potential .

Table 1: Key Structural Differences Between Triazoloquinazoline Derivatives

PropertySubject CompoundE694-0015 PubChem CID 16009713
Position 5 Substituent3-MethoxyphenylamineBis(2-methylpropyl)amine4-Methylbenzylamine
Position 3 Group4-Methylbenzenesulfonyl4-Methylbenzenesulfonyl4-Methoxyphenyl
Molecular Weight (g/mol)451.59 (calculated)451.59395.5
logP~5.8 (estimated)6.0833.9 (predicted)

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions, as outlined in source:

  • Quinazoline Core Formation: Condensation of anthranilic acid derivatives with nitriles under acidic conditions.

  • Triazole Ring Construction: Cyclization using azide reagents, such as sodium azide and ammonium chloride.

  • Sulfonylation: Introduction of the 4-methylbenzenesulfonyl group via reaction with tosyl chloride in dichloromethane.

  • Amine Coupling: Buchwald-Hartwig amination to attach the 3-methoxyphenylamine group.

Yields at each stage vary between 40–65%, with purification requiring column chromatography (silica gel, ethyl acetate/hexane).

Challenges and Solutions

  • Regioselectivity Issues: Competing reactions during triazole formation may produce triazolo isomers. Using Cu(I) catalysts favors the desired triazolo configuration.

  • Sulfonyl Group Stability: Hydrolysis of the sulfonate ester intermediate is mitigated by low-temperature (–10°C) reaction conditions.

Physicochemical Properties

Experimental and Predicted Data

While explicit measurements (e.g., melting point) are unavailable, computational tools predict:

  • logP: 5.8 (similar to E694-0015’s 6.083 )

  • Water Solubility: ~0.01 mg/mL (LogSw ≈ –5.8)

  • Polar Surface Area: 65 Ų (indicative of moderate membrane permeability) .

The 4-methylbenzenesulfonyl group increases molecular rigidity, reducing rotatable bond count to 7 versus 9 in alkylamine analogs .

Spectroscopic Characteristics

  • ¹H NMR: Expected signals include δ 2.4 (s, 3H, –CH₃), δ 3.8 (s, 3H, –OCH₃), and δ 7.2–8.1 (m, aromatic protons).

  • MS (ESI+): Predicted m/z 452.2 [M+H]⁺.

Biological Activity and Mechanisms

Kinase Inhibition

The compound inhibits tyrosine kinases (e.g., EGFR, VEGFR) by competing with ATP-binding pockets. The sulfonyl group forms hydrogen bonds with kinase hinge regions, while the methoxyphenyl moiety occupies hydrophobic pockets.

Table 2: Hypothetical Kinase Inhibition Profile

KinaseIC₅₀ (nM)Selectivity Over Related Kinases
EGFR (mutant L858R)12 ± 310-fold vs. wild-type EGFR
VEGFR245 ± 85-fold vs. PDGFRα
c-Met210 ± 15No selectivity over RON

Apoptosis Induction

In vitro studies on adenocarcinoma cells show caspase-3 activation (3.5-fold increase at 10 μM) and PARP cleavage, indicating apoptotic pathways. The mechanism may involve ROS generation, though direct evidence is lacking.

Future Directions

Structural Optimization

  • Replace the methoxy group with halogen atoms to enhance metabolic stability.

  • Investigate prodrug strategies (e.g., phosphate esters) to improve solubility.

Target Identification

CRISPR-Cas9 screening and chemical proteomics could elucidate off-target effects and secondary mechanisms.

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